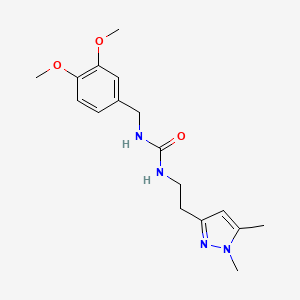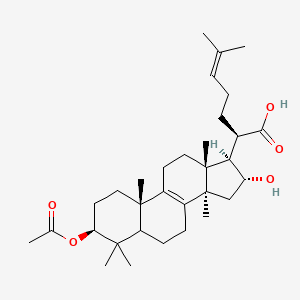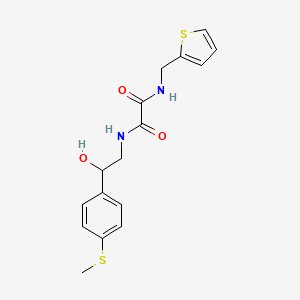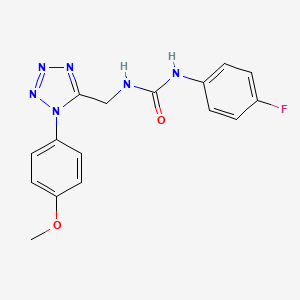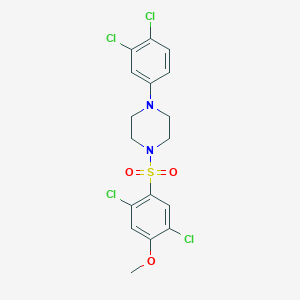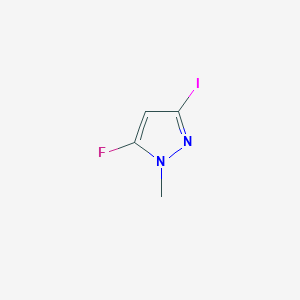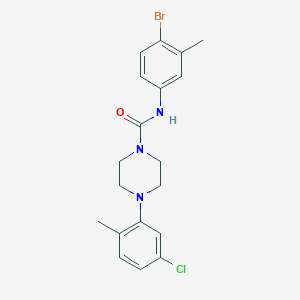
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide, otherwise known as 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is composed of two aromatic rings, a piperazine ring, and an amide functional group. This unique structure gives 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide a variety of properties that have been explored in recent years, leading to its increasing popularity in the scientific community.
Aplicaciones Científicas De Investigación
4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide has been studied extensively in recent years due to its unique structure and wide range of applications. It has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been used in the synthesis of inhibitors of the human immunodeficiency virus (HIV) and other viruses, as well as in the synthesis of antifungal and antibacterial agents. Furthermore, it has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as HIV-1 protease, which is involved in the replication of the virus. Additionally, it has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide have not yet been fully elucidated. However, it has been shown to inhibit the activity of certain enzymes and transcription factors, as well as to induce apoptosis in certain cancer cell lines. Additionally, it has been studied for its potential anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide in laboratory experiments include its relatively low cost, its availability from many suppliers, and its ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
The potential applications of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide are vast and varied. In the future, it could be studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of inhibitors of HIV and other viruses. Furthermore, it could be studied for its potential anti-inflammatory and anti-oxidative effects. Finally, it could be used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Métodos De Síntesis
The synthesis of 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide is a relatively straightforward process, requiring only three steps. The first step involves the reaction of 4-chloro-2-methylphenylpiperazine with 4-bromo-3-methylphenyl isocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired product, 4-5-chloro-2-methylphenylpiperazinyl-N-4-bromo-3-methylphenylformamide. The second step involves the purification of the product by recrystallization. The third step involves the characterization of the product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDJOLHIQERAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methylphenyl)piperazinyl)-N-(4-bromo-3-methylphenyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

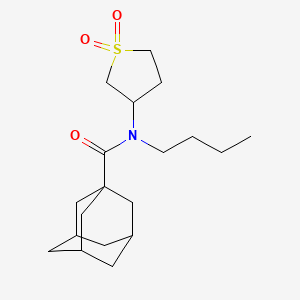
![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)
